Tert-butyl 2-hydroxy-3-phenylpropanoate

Description

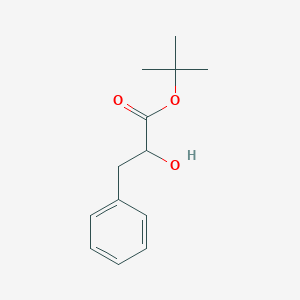

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYNKCIZSNJVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456223 | |

| Record name | 2-hydroxy-3-phenyl-propionic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111505-52-3 | |

| Record name | 2-hydroxy-3-phenyl-propionic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral building block of significant interest in pharmaceutical and organic synthesis. The document details three core methodologies: direct enantioselective synthesis via asymmetric reduction, kinetic resolution of a racemic mixture using enzymatic catalysis, and direct esterification of 3-phenyllactic acid. Each section includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication.

Asymmetric Synthesis via Reduction of Tert-butyl 2-oxo-3-phenylpropanoate

This pathway involves a two-step process commencing with the synthesis of the keto-ester precursor, tert-butyl 2-oxo-3-phenylpropanoate, followed by its asymmetric reduction to the desired chiral hydroxy-ester. The Corey-Itsuno reduction, employing a chiral oxazaborolidine catalyst (often a CBS catalyst), is a highly effective method for achieving high enantioselectivity in the reduction step.[1][2][3][4][5]

Synthesis of Tert-butyl 2-oxo-3-phenylpropanoate (Precursor)

A common method for the synthesis of the precursor involves the transesterification of the corresponding ethyl ester, ethyl 3-oxo-3-phenylpropanoate.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 3-oxo-3-phenylpropanoate (1 equivalent) in anhydrous toluene, add potassium tert-butoxide (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield tert-butyl 2-oxo-3-phenylpropanoate.

Asymmetric Reduction to this compound

The Corey-Itsuno reduction provides a reliable method for the enantioselective reduction of the prochiral ketone.

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-(+)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 equivalent) dropwise. Stir the mixture at this temperature for 15 minutes.

-

Substrate Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath) and add a solution of tert-butyl 2-oxo-3-phenylpropanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.

-

Quenching and Work-up: Slowly add methanol to quench the reaction, followed by the addition of 1 M HCl. Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the enantiomerically enriched this compound.

Quantitative Data for Asymmetric Reduction Pathway:

| Parameter | Value | Reference |

| Precursor Yield | Typically 70-85% | - |

| Reduction Yield | 85-95% | [3] |

| Enantiomeric Excess (ee) | >95% | [2][3] |

| Reaction Time (Reduction) | 2-4 hours | - |

| Temperature (Reduction) | -78°C | [3] |

Diagram of Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis of tert-butyl (R)-2-hydroxy-3-phenylpropanoate.

Enzymatic Kinetic Resolution of Racemic this compound

This pathway involves the synthesis of the racemic hydroxy-ester followed by enzymatic kinetic resolution. Lipases, particularly Candida antarctica lipase B (CAL-B), are highly effective for the enantioselective acylation of one of the enantiomers, allowing for their separation.[1][6][7][8]

Synthesis of Racemic this compound

The racemic starting material can be prepared by the reduction of tert-butyl 2-oxo-3-phenylpropanoate using a non-chiral reducing agent like sodium borohydride.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 2-oxo-3-phenylpropanoate (1 equivalent) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH4, 1.1 equivalents) portion-wise.

-

Reaction Conditions: Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound, which can often be used in the next step without further purification.

Lipase-Catalyzed Kinetic Resolution

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether or hexane).

-

Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate) and an acyl donor such as vinyl acetate (0.5-0.6 equivalents).

-

Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC or GC to achieve approximately 50% conversion.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. Separate these two compounds by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). The (R)-ester can then be hydrolyzed (e.g., using K2CO3 in methanol) to obtain the (R)-alcohol.

Quantitative Data for Enzymatic Kinetic Resolution Pathway:

| Parameter | Value | Reference |

| Racemate Synthesis Yield | >95% | - |

| Resolution Conversion | ~50% (theoretical max. for one enantiomer) | [6] |

| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [6] |

| Enantiomeric Excess (ee) of (R)-ester | >99% | [6] |

| Reaction Time (Resolution) | 4-24 hours (dependent on conditions) | [6][7] |

Diagram of Enzymatic Kinetic Resolution Workflow:

Caption: Enzymatic kinetic resolution of this compound.

Direct Esterification of 3-Phenyllactic Acid

Direct esterification of carboxylic acids with the sterically hindered tert-butanol is challenging under standard Fischer esterification conditions due to the propensity of tert-butanol to undergo elimination to form isobutene. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, provides a milder and more effective alternative.[2][6][9][10][11][12]

Experimental Protocol (Steglich Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenyllactic acid (1 equivalent), tert-butanol (1.5-2.0 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

Quantitative Data for Steglich Esterification Pathway:

| Parameter | Value | Reference |

| Yield | 60-80% | [10][11] |

| Reaction Time | 12-24 hours | - |

| Temperature | 0°C to Room Temperature | [10] |

| Note | This method produces a racemic product. | - |

Diagram of Steglich Esterification Logical Relationship:

Caption: Logical flow of the Steglich esterification for this compound.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. youtube.com [youtube.com]

- 5. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]

- 6. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-butyl 2-hydroxy-3-phenylpropanoate. This chiral ester is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Chemical Identity and Structure

This compound is a chiral ester characterized by a tert-butyl group attached to the carboxylate, a hydroxyl group on the alpha-carbon, and a benzyl substituent. Its stereochemistry is a critical aspect of its utility in asymmetric synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-phenylpropanoate[1] |

| Molecular Formula | C₁₃H₁₈O₃[1][2] |

| Molecular Weight | 222.28 g/mol [1][2] |

| CAS Number | 7622-23-3[1] |

| InChI | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1[1] |

| InChIKey | GMYNKCIZSNJVEE-NSHDSACASA-N[1] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--O[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value/Information |

| Melting Point | Data not available. |

| Boiling Point | Data not available. For the related compound ethyl 3-phenylpropionate, the boiling point is reported as 247 - 249 °C. |

| Solubility | Data not available. The presence of the tert-butyl group and the phenyl ring suggests solubility in common organic solvents. The Boc-protected amino analogue is noted to have enhanced solubility.[2] |

| XLogP3 | 2.4[1] |

Synthesis

A common and efficient method for the synthesis of this compound is the transesterification of the corresponding methyl ester.

Experimental Protocol: Transesterification of Methyl (R)-2-hydroxy-3-phenylpropionate

This protocol is based on a reported method for the synthesis of the (R)-enantiomer.[2]

Materials:

-

Methyl (R)-2-hydroxy-3-phenylpropionate

-

tert-Butanol (2 equivalents)

-

Titanium(IV) isopropoxide (0.1 equivalents)

-

4Å Molecular sieves

-

Anhydrous toluene (or another suitable inert solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl (R)-2-hydroxy-3-phenylpropionate and anhydrous toluene.

-

Add activated 4Å molecular sieves to the reaction mixture.

-

Add tert-butanol (2 equivalents) to the stirred solution.

-

Add titanium(IV) isopropoxide (0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature with stirring for 6 hours. The molecular sieves will sequester the methanol byproduct, driving the equilibrium towards the product.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the molecular sieves.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-2-hydroxy-3-phenylpropionate. An 85% yield has been reported for this method.[2]

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following are predicted key signals based on the chemical structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group).- ~4.2 ppm: Doublet of doublets, 1H (proton on the chiral center bearing the hydroxyl group).- ~2.8-3.0 ppm: Multiplets, 2H (diastereotopic protons of the methylene group adjacent to the phenyl ring).- ~2.5 ppm: Broad singlet, 1H (hydroxyl proton).- ~1.4 ppm: Singlet, 9H (protons of the tert-butyl group). |

| ¹³C NMR | - ~173 ppm: Ester carbonyl carbon.- ~137 ppm: Quaternary aromatic carbon.- ~126-130 ppm: Aromatic carbons.- ~82 ppm: Quaternary carbon of the tert-butyl group.- ~72 ppm: Carbon bearing the hydroxyl group.- ~40 ppm: Methylene carbon.- ~28 ppm: Methyl carbons of the tert-butyl group. |

| FT-IR (cm⁻¹) | - ~3500 (broad): O-H stretch of the hydroxyl group.- ~3030: C-H stretch of the aromatic ring.- ~2980, 2930: C-H stretches of the aliphatic groups.- ~1730: C=O stretch of the ester.- ~1600, 1495, 1455: C=C stretches of the aromatic ring.- ~1150: C-O stretch of the ester. |

Role in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex bioactive molecules. Its tert-butyl ester acts as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This property is exploited in multi-step syntheses of pharmaceuticals.

A notable application is its role as a precursor to the side chain of the chemotherapy drug Docetaxel. The 2-hydroxy-3-phenylpropanoate moiety is a key structural feature of this potent anti-cancer agent.

Caption: Role of this compound as a precursor.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

This guide provides a summary of the available technical information on this compound. Researchers and drug development professionals are encouraged to consult additional literature for specific applications and to perform their own risk assessments before use.

References

An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral ester with significant applications in organic synthesis and as a precursor for bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The Steglich esterification is a common and effective method for the synthesis of tert-butyl esters, especially for sterically hindered alcohols. Additionally, enzymatic kinetic resolution can be employed to separate enantiomers of the racemic mixture.

This protocol describes the synthesis of this compound from 2-hydroxy-3-phenylpropanoic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

2-hydroxy-3-phenylpropanoic acid

-

tert-butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-hydroxy-3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.08 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over 5 minutes.

-

Stir the reaction mixture at 0°C for an additional 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is then washed sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for the resolution of racemic esters through hydrolysis or transesterification.[1] This method allows for the preparation of enantiomerically pure (R)- or (S)-tert-butyl 2-hydroxy-3-phenylpropanoate.

General Principles:

-

Hydrolysis: In an aqueous buffer, a lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be separated.

-

Transesterification: In an organic solvent, a lipase catalyzes the acylation of one enantiomer of the racemic alcohol with an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted.

A typical procedure involves incubating the racemic this compound with a lipase in a suitable solvent system (buffer for hydrolysis, organic solvent for transesterification) at a controlled temperature until approximately 50% conversion is reached. The reaction is then stopped, and the product mixture is separated using standard extraction and chromatography techniques. The enantiomeric excess of the product and the remaining substrate is determined by chiral HPLC analysis.

Visualizations

Caption: Workflow of the Steglich esterification for the synthesis of this compound.

References

An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral ester with significant applications in organic synthesis and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering detailed information on its chemical identifiers, properties, and synthetic methodologies.

Chemical Identifiers and Properties

This compound is a chiral compound existing as two enantiomers, (S)- and (R)-. The (S)-enantiomer is specifically identified by the CAS number 7622-23-3.[1] This guide focuses on this specific stereoisomer, while also providing general information applicable to the racemic mixture and the (R)-enantiomer.

Table 1: Identifiers for (S)-tert-butyl 2-hydroxy-3-phenylpropanoate [1]

| Identifier | Value |

| CAS Number | 7622-23-3 |

| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-phenylpropanoate |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| InChI | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 |

| InChIKey | GMYNKCIZSNJVEE-NSHDSACASA-N |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--O |

| Synonyms | (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate, tert-butyl (2S)-2-hydroxy-3-phenylpropanoate |

Table 2: Computed Physical and Chemical Properties [1]

| Property | Value |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 222.125594 g/mol |

| Monoisotopic Mass | 222.125594 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 16 |

Synthesis and Experimental Protocols

General Synthetic Strategies:

-

Steglich Esterification: This method involves the reaction of 2-hydroxy-3-phenylpropanoic acid with tert-butanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

-

Transesterification: The tert-butyl ester can be prepared by the transesterification of another ester, such as the methyl or ethyl ester of 2-hydroxy-3-phenylpropanoic acid. This reaction is typically catalyzed by a Lewis acid or a base. For instance, reacting methyl (R)-2-hydroxy-3-phenylpropionate with tert-butanol in the presence of titanium(IV) isopropoxide can yield the desired product.[2]

-

Enzymatic Kinetic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic this compound. For example, Candida antarctica lipase B can selectively hydrolyze one enantiomer, allowing for the separation of the other.[2]

Illustrative Experimental Workflow (Hypothetical for Racemic Synthesis):

Caption: A generalized workflow for the synthesis of racemic this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the tert-butyl protons (~1.4 ppm)- Doublet of doublets for the benzylic protons (~2.9-3.2 ppm)- Triplet for the alpha-proton (~4.2 ppm)- Multiplet for the aromatic protons (~7.2-7.4 ppm)- Broad singlet for the hydroxyl proton |

| ¹³C NMR | - Signal for the tert-butyl methyl carbons (~28 ppm)- Signal for the quaternary tert-butyl carbon (~82 ppm)- Signal for the benzylic carbon (~40 ppm)- Signal for the alpha-carbon (~72 ppm)- Signals for the aromatic carbons (~126-138 ppm)- Signal for the carbonyl carbon (~173 ppm) |

| IR (Infrared Spectroscopy) | - Broad O-H stretch (~3400 cm⁻¹)- C-H stretches (aromatic and aliphatic) (~2850-3100 cm⁻¹)- Strong C=O stretch (ester) (~1730 cm⁻¹)- C-O stretch (~1150 cm⁻¹) |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 222- Fragments corresponding to the loss of the tert-butyl group, water, and other characteristic fragments. |

Applications in Research and Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its primary applications include:

-

Protecting Group: The tert-butyl ester functionality can be used to protect the carboxylic acid group of 2-hydroxy-3-phenylpropanoic acid during multi-step syntheses. The ester is stable under various reaction conditions and can be selectively removed under acidic conditions.

-

Precursor to Bioactive Molecules: This compound is a precursor for the synthesis of various biologically active molecules. For instance, its derivatives have been investigated for their potential as enzyme inhibitors.[2] The hydrolysis of the ester reveals the free carboxylic acid, which is a common pharmacophore in many drug candidates.

Logical Relationship of Applications:

Caption: The role of this compound in synthetic chemistry and drug discovery.

Biological Activity

While specific quantitative data on the biological activity of this compound is limited in the public domain, its structural motifs are present in various biologically active compounds. The corresponding free acid, 2-hydroxy-3-phenylpropanoic acid, and its derivatives are known to exhibit antimicrobial properties.[2] Further research is required to fully elucidate the specific biological profile of the tert-butyl ester itself.

Conclusion

This compound, particularly the (S)-enantiomer, is a compound of interest for synthetic and medicinal chemists. While its fundamental identifiers and properties are well-documented, a gap exists in the availability of detailed, publicly accessible experimental protocols and spectroscopic data for the specific (S)-enantiomer. The synthetic strategies outlined for related compounds provide a strong foundation for its preparation. Its utility as a chiral synthon ensures its continued relevance in the development of new chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and biological activity is warranted to fully exploit its potential.

References

Spectroscopic Analysis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Overview

Despite a comprehensive search, detailed experimental spectroscopic data (NMR, IR, and MS) for Tert-butyl 2-hydroxy-3-phenylpropanoate remains elusive in publicly accessible literature. This technical guide, therefore, outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols applicable for its analysis. This information is intended to support researchers, scientists, and drug development professionals in the characterization of this and structurally similar molecules.

Introduction

This compound is a chiral ester of significant interest in organic synthesis, particularly as a versatile building block for more complex molecules. Its structure, featuring a bulky tert-butyl ester, a secondary alcohol, and a phenyl group, gives rise to a distinct spectroscopic fingerprint. Accurate characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for confirming its identity, purity, and stereochemistry.

Predicted Spectroscopic Data

While specific experimental data is not available, the expected spectroscopic features can be predicted based on the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons of the phenyl ring are expected to be the most downfield signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 | ~28 |

| C (CH₃)₃ | N/A | ~82 |

| CH-OH | ~4.3 | ~72 |

| CH₂-Ph | ~3.0 | ~40 |

| Phenyl-C | ~7.2-7.4 | ~127-138 |

| C=O | N/A | ~173 |

| OH | Variable | N/A |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500-3200 | Broad, Medium |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ester) | ~1730 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester) | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 222.28.[1][2] Common fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Biological Activity of Tert-butyl 2-hydroxy-3-phenylpropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of tert-butyl 2-hydroxy-3-phenylpropanoate represent a versatile scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, ranging from potent anticancer and neuroprotective effects to antimicrobial and acaricidal properties. This document details the quantitative biological data, in-depth experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical core.

Introduction

The this compound core structure, a chiral building block, has emerged as a privileged scaffold in medicinal chemistry. The inherent functionalities, including a hydroxyl group, a phenyl ring, and a sterically hindering tert-butyl ester, provide a rich platform for chemical modifications, leading to a diverse array of biological activities.[1][2] The strategic placement of the tert-butyl group can enhance metabolic stability and cell permeability, desirable properties for drug candidates.[2] This guide explores the significant therapeutic potential of these derivatives, with a primary focus on their applications in oncology and neurodegenerative diseases.

Anticancer Activity: Targeting Microtubule Dynamics

A prominent derivative of the core structure is found within the complex taxane class of chemotherapeutics, most notably Docetaxel (Taxotere). The (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate side chain is a critical component for the potent anticancer activity of Docetaxel.[3]

Mechanism of Action

Docetaxel and its analogs exert their cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Unlike other anticancer agents that induce microtubule depolymerization, Docetaxel stabilizes microtubules, promoting the polymerization of tubulin into stable, nonfunctional bundles.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]

Furthermore, in the context of prostate cancer, Docetaxel has been shown to suppress the nuclear accumulation of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[5] Docetaxel can also induce replication stress, leading to DNA damage and the activation of cell cycle checkpoints and DNA repair pathways, such as the ATM-Chk2-p53 and ATR-Chk1 pathways.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Docetaxel and its derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Docetaxel | Various | Breast, Lung, Ovarian, etc. | 5 - 43 nM | [5] |

| DTX-AI | MCF-7 | Breast Cancer | Superior to Docetaxel | [2] |

| DTX-AI | HeLa | Cervical Cancer | Superior to Docetaxel | [2] |

| DTX-AI | A549 | Lung Cancer | Superior to Docetaxel | [2] |

| DTX-AI | HeLa/PTX (Resistant) | Cervical Cancer | Superior to Docetaxel | [2] |

| Docetaxel + Selinexor | PC3DTXR (Resistant) | Prostate Cancer | 47 nM (from 225 nM) | [6] |

| F-NP-Doc | HeLa | Cervical Cancer | More active than free Docetaxel | [7] |

| F-NP-Doc | MCF7 | Breast Cancer | More active than free Docetaxel | [7] |

Experimental Protocols for Anticancer Activity Assays

This protocol is adapted from a study on taxane-resistant breast cancer cells.[1]

-

Cell Culture and Transfection:

-

Culture human breast cancer cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and non-essential amino acids. For live-cell imaging of microtubules, cells are typically transfected with a plasmid encoding GFP-tubulin.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of Docetaxel in DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed (37°C) phenol red-free DMEM to the desired final concentrations (e.g., 10 nM to 10 µM).

-

-

Live-Cell Imaging:

-

Plate GFP-tubulin expressing cells on poly-L-lysine-coated glass coverslips in a 6-well plate.

-

Replace the culture medium with the Docetaxel-containing medium and incubate for 30 minutes at 37°C and 5% CO2.

-

Mount the coverslip in a live-cell imaging chamber maintained at 37°C.

-

Acquire time-lapse fluorescence images using a spinning-disk confocal microscope with a 60x oil-immersion objective every 2 seconds for 2 minutes.

-

-

Data Analysis:

-

Track the ends of individual microtubules over time to measure the rates of growth, shortening, and the frequency of catastrophes (transitions from growth to shortening) and rescues (transitions from shortening to growth).

-

This protocol is based on a method used to assess microtubule stabilization in gastric cancer cells.[8]

-

Cell Treatment and Lysis:

-

Plate cells in 24-well plates and treat with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 8 hours).

-

Wash the cells with warm PBS and lyse them at 37°C in a hypotonic buffer (1 mmol/L MgCl2, 2 mmol/L EGTA, 0.5% Nonidet P-40) containing a protease inhibitor cocktail.

-

-

Separation of Polymerized and Soluble Tubulin:

-

Centrifuge the cell lysates at high speed (e.g., 100,000 x g) at 37°C for 30 minutes to separate the polymerized microtubules (pellet) from the soluble tubulin dimers (supernatant).

-

-

Immunoblotting:

-

Carefully collect the supernatant and resuspend the pellet in an equal volume of sample buffer.

-

Resolve the proteins from the supernatant and pellet fractions by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against α-tubulin, followed by a horseradish peroxidase-conjugated secondary antibody.

-

-

Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry. The percentage of polymerized tubulin is calculated as: (Pellet / (Pellet + Supernatant)) x 100.

-

Neuroprotective Activity: Targeting Alzheimer's Disease Pathogenesis

A derivative of this compound, the compound M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), has shown promise as a multi-target agent for the treatment of Alzheimer's disease.[8]

Mechanism of Action

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain, leading to synaptic dysfunction and neuronal death. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1). Another key pathological feature is the decline in the levels of the neurotransmitter acetylcholine, which is degraded by acetylcholinesterase (AChE).

The M4 compound has been shown to inhibit both BACE-1 and AChE, thereby addressing two key aspects of Alzheimer's pathology.[8] By inhibiting BACE-1, M4 reduces the production of Aβ peptides. Its inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which may improve cognitive function.

Quantitative Data on Neuroprotective Activity

The following table summarizes the in vitro inhibitory activity of the M4 compound.

| Compound | Target | Inhibition Metric | Value | Reference |

| M4 | β-secretase 1 (BACE-1) | IC50 | 15.4 nM | [1] |

| M4 | Acetylcholinesterase (AChE) | Ki | 0.17 µM | [1] |

Experimental Protocols for Neuroprotective Activity Assays

This protocol is based on the well-established Ellman's method and is suitable for high-throughput screening.[9][10]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare a stock solution of acetylthiocholine iodide (ATCI), the substrate.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

-

Prepare a solution of recombinant human AChE in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer).

-

Add 140 µL of the assay buffer.

-

Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of ATCI solution and 10 µL of DTNB solution.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol describes a common fluorescence resonance energy transfer (FRET)-based assay for measuring BACE-1 activity.[2][4]

-

Reagent Preparation:

-

Prepare a BACE-1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a stock solution of a BACE-1 FRET substrate. This is typically a peptide containing the BACE-1 cleavage site flanked by a fluorescent donor and a quenching acceptor.

-

Prepare a solution of recombinant human BACE-1 enzyme in the assay buffer.

-

-

Assay Procedure (96-well black plate format):

-

To each well, add 10 µL of the test compound at various concentrations.

-

Add 70 µL of a master mix containing the assay buffer and the BACE-1 FRET substrate.

-

Initiate the reaction by adding 20 µL of the diluted BACE-1 enzyme solution.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., Ex/Em = 320/405 nm) either kinetically over time (e.g., for 60 minutes) or as an endpoint reading after a fixed incubation period.

-

The increase in fluorescence is proportional to the BACE-1 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value as described for the AChE assay.

-

Other Biological Activities

Derivatives of this compound have also been investigated for other biological activities.

-

Antimicrobial Activity: Hydrolysis of the benzyl analog of the core compound yields (R)-2-hydroxy-3-phenylpropionic acid, which exhibits broad-spectrum antimicrobial properties.[1]

-

Acaricidal Activity: Aryl propionate esters derived from the core structure have been evaluated for their activity against the mange mite Psoroptes cuniculi.[1]

Experimental Workflow Overview

The general workflow for the discovery and characterization of biologically active this compound derivatives follows a logical progression from synthesis to in-depth biological evaluation.

References

- 1. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. fiveable.me [fiveable.me]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate | C13H18O3 | CID 11276097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of tert-butyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the development of various pharmaceutical agents. Two primary methodologies are presented: Enzymatic Kinetic Resolution of the racemic hydroxy ester and Asymmetric Reduction of the corresponding β-keto ester.

Introduction

Optically pure β-hydroxy esters are crucial intermediates in the synthesis of a wide range of biologically active molecules. This compound, in its enantiomerically pure form, serves as a key precursor for the synthesis of various therapeutic agents. The stereocenter at the C2 position is critical for the pharmacological activity of the final drug substance. This document outlines two effective and reliable methods to obtain the desired enantiomer of this compound with high enantiomeric excess (e.e.).

The first approach, Enzymatic Kinetic Resolution , utilizes the high stereoselectivity of lipases to differentiate between the two enantiomers of a racemic mixture of this compound. This method is lauded for its mild reaction conditions and high enantioselectivity.

The second method, Asymmetric Reduction , involves the enantioselective reduction of the prochiral ketone, tert-butyl 2-oxo-3-phenylpropanoate. This approach often employs chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, to achieve high levels of stereocontrol.

Method 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This method relies on the principle that one enantiomer of the racemic alcohol will be preferentially acylated by a lipase in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym® 435)

-

Vinyl acetate (acyl donor)

-

Methyl tert-butyl ether (MTBE) (solvent)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic this compound (1.0 mmol) in MTBE (10 mL), add vinyl acetate (2.0 mmol).

-

Add immobilized CAL-B (100 mg) to the mixture.

-

Incubate the reaction mixture at 40°C with gentle shaking (e.g., 150 rpm).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh MTBE and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (S)-tert-butyl 2-hydroxy-3-phenylpropanoate and the acylated (R)-tert-butyl 2-acetoxy-3-phenylpropanoate.

-

Separate the two compounds by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |

| 1 | CAL-B | Vinyl Acetate | MTBE | 24 | ~50 | >99 (S) | >99 (R) |

| 2 | Lipase PS-C | Vinyl Propionate | t-BuOMe | 48 | 52.1 | 99.9 (S) | 98.7 (R) |

Note: Data for entry 2 is based on a closely related ethyl ester and is provided for comparison.

Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Method 2: Asymmetric Reduction of Tert-butyl 2-oxo-3-phenylpropanoate

This method involves the direct conversion of a prochiral ketone to a chiral alcohol using a stoichiometric or catalytic amount of a chiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.[1][2][3]

Experimental Protocol (CBS Reduction)

Materials:

-

Tert-butyl 2-oxo-3-phenylpropanoate

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2) (10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 2-oxo-3-phenylpropanoate (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

To the cooled solution, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) dropwise.

-

After stirring for 10 minutes at -78°C, add borane-dimethyl sulfide complex (0.6 mmol, 0.06 mL of a 10 M solution) dropwise over 30 minutes.

-

Stir the reaction mixture at -78°C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78°C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl solution (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the desired (R)-tert-butyl 2-hydroxy-3-phenylpropanoate.

Data Presentation

| Entry | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | (S)-Me-CBS | BH3·SMe2 | THF | -78 | 85-95 | >95 (R) |

| 2 | Daucus carota root | (in situ reductases) | Water | rt | 70-85 | >98 (S) |

Note: Data for entry 1 is typical for CBS reductions of β-keto esters. Data for entry 2 is based on the reduction of similar β-keto esters using carrot root and is presented as a green chemistry alternative.[4][5][6]

Reaction Pathway Diagram

Caption: Asymmetric reduction of tert-butyl 2-oxo-3-phenylpropanoate via the CBS reduction.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Borane-dimethyl sulfide complex is a corrosive, flammable liquid with a strong, unpleasant odor. Handle with extreme care.

-

Reactions at low temperatures should be conducted with appropriate cooling baths and insulation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both enzymatic kinetic resolution and asymmetric reduction are powerful methods for the enantioselective synthesis of this compound. The choice of method will depend on factors such as substrate availability, desired enantiomer, cost of reagents and catalysts, and the scale of the reaction. Enzymatic resolution offers mild conditions and high enantioselectivity, while asymmetric reduction provides a direct route from the corresponding ketone with excellent stereocontrol. The protocols provided herein serve as a detailed guide for researchers in the successful synthesis of this important chiral intermediate.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. google.com [google.com]

- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols: Asymmetric Synthesis Utilizing a Chiral α-Hydroxy Ester Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the selective synthesis of a single enantiomer of a chiral molecule. One powerful strategy in this field is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse.

This document outlines the principles and generalized protocols for the use of a chiral α-hydroxy ester, exemplified by a molecule with the structural motif of "tert-butyl 2-hydroxy-3-phenylpropanoate," in asymmetric synthesis. While this specific molecule is a known chiral building block, its application as a traditional, removable chiral auxiliary is not extensively documented in peer-reviewed literature. Therefore, the following protocols are presented as a general guide to the methodology of using chiral α-hydroxy esters as auxiliaries, based on established principles of asymmetric synthesis.

Principle of Asymmetric Induction

The underlying principle of using a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule with a diastereotopic relationship to the newly forming stereocenter. The existing stereocenter on the auxiliary creates a sterically and/or electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other.

The general workflow for employing a chiral auxiliary involves three key stages:

-

Attachment of the Chiral Auxiliary: The prochiral substrate is covalently bonded to the chiral auxiliary.

-

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition, Diels-Alder reaction) is performed, where the auxiliary directs the stereochemical outcome.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule.

Generalized Experimental Protocols

The following are generalized, hypothetical protocols for the use of a chiral α-hydroxy ester auxiliary in an asymmetric aldol reaction.

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the coupling of a carboxylic acid substrate to the hydroxyl group of the chiral auxiliary.

Materials:

-

Chiral Auxiliary (e.g., (R)-tert-butyl 2-hydroxy-3-phenylpropanoate)

-

Carboxylic Acid (e.g., Propanoic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral auxiliary (1.0 eq).

-

Dissolve the auxiliary in anhydrous DCM.

-

Add the carboxylic acid (1.1 eq) and DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral auxiliary-substrate conjugate.

Workflow for Chiral Auxiliary Attachment

Caption: General workflow for attaching a carboxylic acid substrate to the chiral auxiliary.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a hypothetical diastereoselective aldol reaction using the chiral auxiliary-substrate conjugate.

Materials:

-

Chiral Auxiliary-Substrate Conjugate

-

Lithium diisopropylamide (LDA) or other suitable base

-

Aldehyde (e.g., Benzaldehyde)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the chiral auxiliary-substrate conjugate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) to the reaction mixture to form the enolate. Stir for 1 hour at -78 °C.

-

Add the aldehyde (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the diastereomeric aldol products.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis.

Logical Flow of Diastereoselective Aldol Reaction

Caption: Logical flow of the diastereoselective aldol reaction.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final chiral product.

Materials:

-

Purified Aldol Adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).

-

Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).

-

Quench the reaction with an aqueous solution of Na₂SO₃.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product to obtain the enantiomerically enriched β-hydroxy acid.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC.

Data Presentation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the key diastereoselective reaction and the final enantiomeric excess (e.e.) of the product after auxiliary removal.

Table 1: Hypothetical Results for Asymmetric Aldol Reaction

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | LDA | THF | -78 | 85 | 95:5 |

| 2 | Isobutyraldehyde | LHMDS | THF | -78 | 82 | 92:8 |

| 3 | Cinnamaldehyde | NaHMDS | Toluene | -78 | 75 | 90:10 |

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

The use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry in asymmetric synthesis. While the specific application of "this compound" as a traditional chiral auxiliary is not well-established in the literature, the general principles and protocols outlined here provide a framework for how such a molecule could be employed. For researchers in drug development, the ability to predictably synthesize specific stereoisomers is critical, and chiral auxiliary-based methods are an invaluable tool in the synthetic chemist's arsenal. Further research would be required to validate the efficacy of this particular compound as a chiral auxiliary and to optimize reaction conditions for specific applications.

Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Detailed Guide to Reaction Conditions and Optimization

Introduction:

Tert-butyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Its stereochemistry plays a crucial role in determining the biological activity of the final product. Therefore, the selection and optimization of the synthetic route to obtain this compound with high yield and enantiomeric purity are of paramount importance. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on three common methods: acid-catalyzed esterification, Steglich esterification, and enzymatic kinetic resolution.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method for this compound depends on the desired stereochemical outcome, scale of the reaction, and available resources. The following table summarizes the key quantitative parameters for the discussed methods.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Key Considerations |

| Acid-Catalyzed Esterification | Sulfuric Acid (H₂SO₄) | Toluene | 110 | 12 | 78 | Racemization risk > 60°C | Suitable for racemic synthesis; requires careful temperature control for chiral synthesis. |

| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) | 0 to RT | 3 | High (typically >80) | Configuration dependent on starting material | Mild conditions, suitable for acid-sensitive substrates. |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Isopropyl Acetate | 40 | 24 | >90 (for resolved ester) | >99 | Excellent for obtaining high enantiopurity; involves separation of enantiomers. |

Experimental Protocols

Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from 2-hydroxy-3-phenylpropionic acid and tert-butanol using sulfuric acid as a catalyst.

Materials:

-

(R)- or (S)-2-hydroxy-3-phenylpropionic acid

-

tert-butanol

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (R)-2-hydroxy-3-phenylpropionic acid (1 equivalent) in toluene, add tert-butanol (1.5 equivalents).

-

Carefully add concentrated sulfuric acid (2 mol%) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[1]

Note: To minimize racemization, the reaction temperature should be strictly controlled and kept below 60°C if high enantiopurity is desired, which may require longer reaction times or a different catalytic system.[1]

Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild conditions.

Materials:

-

(R)- or (S)-2-hydroxy-3-phenylpropionic acid

-

tert-butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)- or (S)-2-hydroxy-3-phenylpropionic acid (1 equivalent), tert-butanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash the solid with cold dichloromethane.

-

Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Enzymatic Kinetic Resolution

This protocol employs Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the enantiomers.

Materials:

-

Racemic this compound

-

Candida antarctica Lipase B (CAL-B), immobilized

-

Isopropyl acetate (or other suitable acyl donor)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Orbital shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.

-

Add the acyl donor, isopropyl acetate (1.5 equivalents).

-

Add immobilized CAL-B (typically 10-20% by weight of the substrate).

-

Incubate the mixture at 40°C with gentle shaking for 24 hours.

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Once the desired conversion (ideally 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

The filtrate contains the unreacted (S)-tert-butyl 2-hydroxy-3-phenylpropanoate and the acylated (R)-enantiomer.

-

Separate the unreacted alcohol from the ester by column chromatography.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for the synthesis and optimization of this compound.

Caption: Workflow for Acid-Catalyzed Esterification.

Caption: Workflow for Enzymatic Kinetic Resolution.

Optimization Strategies

Acid-Catalyzed Esterification:

-

Temperature Control: As racemization is a significant issue above 60°C, optimization can involve lowering the reaction temperature and extending the reaction time.

-

Catalyst Screening: Other acid catalysts, such as p-toluenesulfonic acid or acidic resins, can be explored to potentially reduce racemization and improve yield.

-

Water Removal: The use of a Dean-Stark apparatus to remove water formed during the reaction can drive the equilibrium towards the product and improve the yield.

Steglich Esterification:

-

Coupling Reagents: While DCC is common, other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, which forms a soluble urea byproduct, simplifying purification.

-

Solvent Choice: The reaction is typically performed in aprotic solvents like DCM or THF. The choice of solvent can influence reaction rates and solubility of reagents.

-

Stoichiometry: Precise control of the stoichiometry of the coupling reagents is crucial to avoid side reactions and ensure complete conversion.

Enzymatic Kinetic Resolution:

-

Enzyme Selection: While CAL-B is highly effective, screening other lipases may yield better results for specific substrates or conditions.

-

Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate is another common choice.

-

Solvent Engineering: The choice of organic solvent can significantly impact enzyme activity and stability. Non-polar solvents are generally preferred.

-

Immobilization: Using an immobilized enzyme simplifies catalyst recovery and reuse, making the process more cost-effective and scalable.

References

Application Notes and Protocols for the Purification of Tert-butyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Tert-butyl 2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to ensure high purity and yield, critical for downstream applications in drug development and research.

Introduction

This compound is a chiral molecule often synthesized as a racemic or diastereomeric mixture. Its purification is essential to isolate the desired stereoisomer and remove impurities such as starting materials, byproducts, and catalysts from the reaction mixture. The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the required final purity. This document outlines two primary methods for purification: crystallization and column chromatography, along with considerations for chiral separation.

Purification Strategy Overview

A general workflow for the purification of crude this compound from a reaction mixture is outlined below. The initial work-up is crucial for removing the bulk of inorganic salts and water-soluble impurities before proceeding to more refined purification techniques.

Caption: General purification workflow for this compound.

Data Summary

The following table summarizes the quantitative data associated with the described purification techniques.

| Purification Technique | Purity Before | Purity After | Typical Yield | Notes |

| Crystallization | 95.9% | 99.5% | >80% | Effective for removing diastereomeric impurities.[1] |

| Column Chromatography | Variable (oily crude) | >98% | 70-90% | Dependent on stationary phase and solvent system. |

| Chiral HPLC | Racemic | >99% ee | Preparative scale | For separation of enantiomers. |

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is a prerequisite for both crystallization and column chromatography to remove water-soluble impurities from the crude reaction mixture.

Materials:

-

Crude reaction mixture containing this compound

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Deionized water

-

Saturated sodium bicarbonate solution (if acidic impurities are present)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with:

-

Deionized water (2 x volume of organic layer).

-

Saturated sodium bicarbonate solution (if necessary to neutralize acid).

-

Brine (1 x volume of organic layer) to break emulsions and remove bulk water.

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dried product.

Purification by Crystallization

Crystallization is an effective method for purifying this compound, particularly when the crude product is a solid and has a relatively high initial purity. This method has been shown to be effective in removing diastereomeric impurities.[1]

Materials:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath or refrigerator (5°C)

-

Buchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.

-

While stirring, slowly add hexane in a 4:1 ratio to ethyl acetate (v/v).

-

Continue stirring and allow the solution to cool to room temperature.

-

Once at room temperature, place the flask in a refrigerator or an ice bath at 5°C to induce crystallization.

-

Allow the crystals to form over several hours or overnight.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum to a constant weight.

Caption: Step-by-step workflow for the crystallization of this compound.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying oily or highly impure samples of this compound.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry.

-